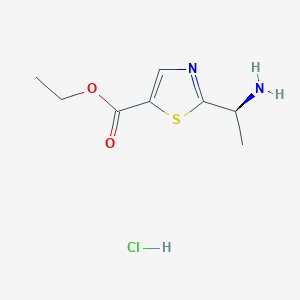![molecular formula C11H14ClNO B11772147 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B11772147.png)
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride is a chemical compound with the molecular formula C11H13NO·HCl It is known for its unique structure, which includes a benzocycloheptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride typically involves the condensation of cycloheptanone with an appropriate amine under controlled conditions. One efficient method involves the use of aromatic aldehydes and malononitrile in the presence of a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in tetrahydrofuran (THF) solvent . The reaction proceeds through a multicomponent reaction mechanism, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : A structurally similar compound with a different functional group.
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A brominated derivative with distinct chemical properties.
- 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one : A methoxy-substituted analog with unique reactivity.
Uniqueness
2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one hydrochloride is unique due to its amino group, which imparts specific reactivity and biological activity. This distinguishes it from other similar compounds and makes it valuable for various research applications.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13;/h5-7H,1-4,12H2;1H |
InChI Key |
MEOHCGFQFDFPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


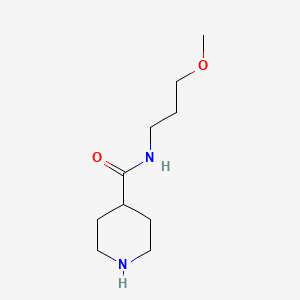
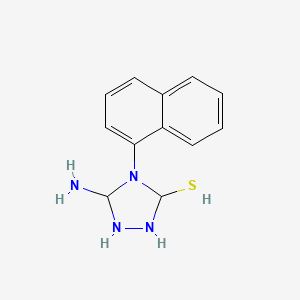

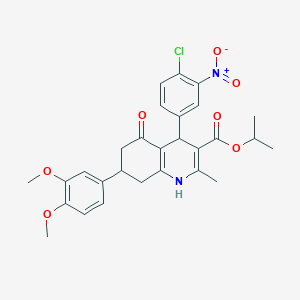
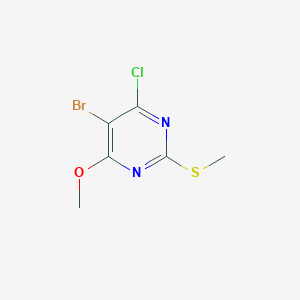
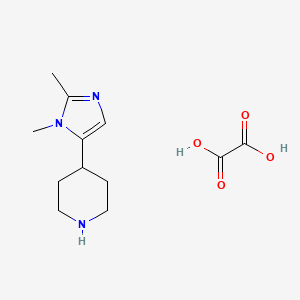
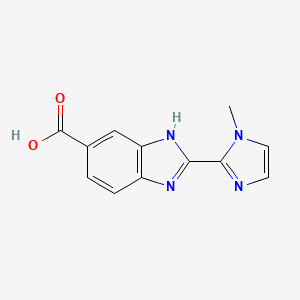
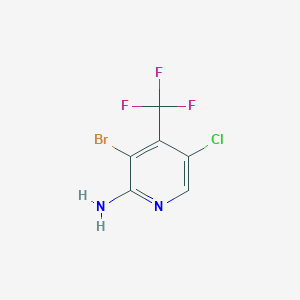
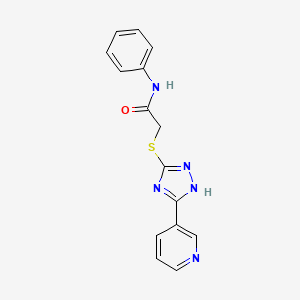
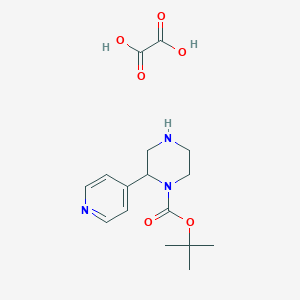
![(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B11772129.png)
